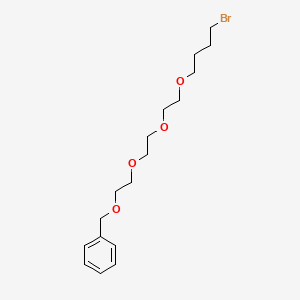
15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane is an organic compound with the molecular formula C17H27BrO4 and a molecular weight of 375.3 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl group, which is further connected to a tetraoxapentadecane chain. It is primarily used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the bromination of 1-phenyl-2,5,8,11-tetraoxapentadecane. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The bromine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,5,8,11-tetraoxapentadecane: Lacks the bromine atom, resulting in different reactivity and applications.
15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane:
Uniqueness
15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are distinct from its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H27BrO4 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-[2-[2-(4-bromobutoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H27BrO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2 |
InChI Key |
YTYIEYHTFXFSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol,sulfuric acid](/img/structure/B14806496.png)

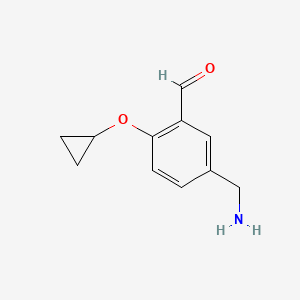
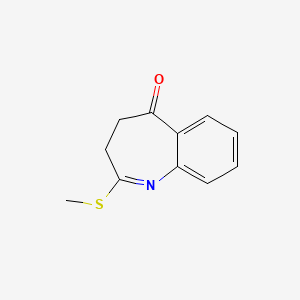
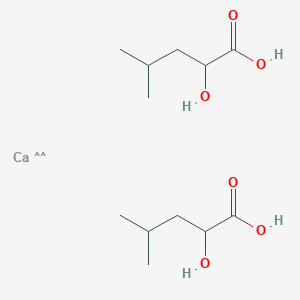

![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B14806523.png)
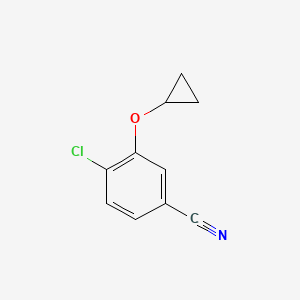
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14806532.png)
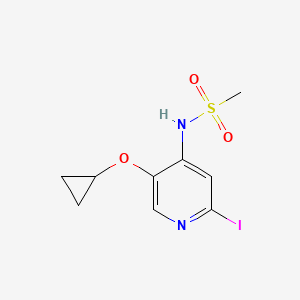
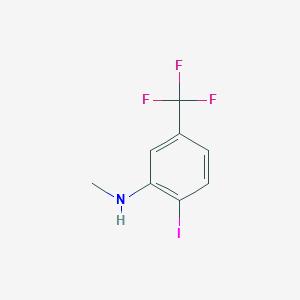

![2-(4-bromo-2-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B14806551.png)
![N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B14806556.png)
